Comparative LogP Analysis: 3-tert-Butyl-4-methyl Substitution Versus Unsubstituted and Mono-substituted 5-Aminoisoxazole Analogs
The calculated octanol-water partition coefficient (LogP) for 3-(tert-butyl)-4-methylisoxazol-5-amine is 1.86272, derived from computational prediction models . This value exceeds that of unsubstituted isoxazol-5-amine (CAS 14678-05-8), which has a reported LogP of 0.838 [1]. The LogP value is also substantially higher than the 3-methyl analog 3-methylisoxazol-5-amine (CAS 14678-02-5), which exhibits a LogP of approximately 0.038 to 0.4 [2], and exceeds that of 4-methylisoxazol-5-amine (CAS 35143-75-0) which has a LogP of 1.14640 [3].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.86272 |
| Comparator Or Baseline | Isoxazol-5-amine (LogP = 0.838); 3-methylisoxazol-5-amine (LogP ≈ 0.038–0.4); 4-methylisoxazol-5-amine (LogP = 1.14640) |
| Quantified Difference | Δ LogP = +1.02 vs unsubstituted parent; Δ LogP ≈ +1.46 to +1.82 vs 3-methyl analog; Δ LogP = +0.72 vs 4-methyl analog |
| Conditions | Computational prediction (ChemScene LogP calculation; Molbase LogP data) |
Why This Matters
The +1.82 LogP increase relative to the 3-methyl analog represents an approximately 66-fold increase in theoretical partition coefficient, which directly informs compound selection when optimizing for blood-brain barrier permeability, membrane partitioning, or organic-phase extractability in synthetic workflows.
- [1] Molbase. Isoxazol-5-amine (CAS 14678-05-8) LogP Data. View Source
- [2] Chembase. 3-methylisoxazol-5-amine (CAS 14678-02-5) Hydrophobicity Data. View Source
- [3] ChemSrc. 4-Methylisoxazol-5-amine (CAS 35143-75-0) LogP Data. View Source
